molecular formula C16H14N2O3 B7644827 N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide

N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B7644827
M. Wt: 282.29 g/mol
InChI Key: GXJGOKURVJNZQH-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyanophenyl group and a methoxyphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 3-cyanophenylamine with 2-(4-methoxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or other strong bases.

Major Products

    Oxidation: Formation of N-(3-hydroxyphenyl)-2-(4-methoxyphenoxy)acetamide.

    Reduction: Formation of N-(3-aminophenyl)-2-(4-methoxyphenoxy)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyanophenyl)-2-(4-hydroxyphenoxy)acetamide
  • N-(3-aminophenyl)-2-(4-methoxyphenoxy)acetamide
  • N-(3-cyanophenyl)-2-(4-chlorophenoxy)acetamide

Uniqueness

N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both a cyanophenyl group and a methoxyphenoxy group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-20-14-5-7-15(8-6-14)21-11-16(19)18-13-4-2-3-12(9-13)10-17/h2-9H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJGOKURVJNZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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